molecular formula C17H16O5 B12492997 4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid

4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid

Cat. No.: B12492997
M. Wt: 300.30 g/mol
InChI Key: AEMKZGJQMOAMNF-UHFFFAOYSA-N
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Description

4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,6-dimethylphenoxy group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 2,6-dimethylphenoxyacetic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylphenoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

4-[2-(2,6-dimethylphenoxy)acetyl]oxybenzoic acid

InChI

InChI=1S/C17H16O5/c1-11-4-3-5-12(2)16(11)21-10-15(18)22-14-8-6-13(7-9-14)17(19)20/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

AEMKZGJQMOAMNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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